molecular formula C20H13BrN4O6 B3849472 N-[4-[(3-bromobenzoyl)amino]phenyl]-3,5-dinitrobenzamide

N-[4-[(3-bromobenzoyl)amino]phenyl]-3,5-dinitrobenzamide

Cat. No.: B3849472
M. Wt: 485.2 g/mol
InChI Key: QFQQZDJKKRKTDZ-UHFFFAOYSA-N
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Description

N-[4-[(3-bromobenzoyl)amino]phenyl]-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-bromobenzoyl)amino]phenyl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the bromination of benzoyl chloride to form 3-bromobenzoyl chloride, which is then reacted with 4-aminophenyl-3,5-dinitrobenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-bromobenzoyl)amino]phenyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-[4-[(3-bromobenzoyl)amino]phenyl]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(3-bromobenzoyl)amino]phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that include inhibition of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide
  • 4-bromo-N-{[(4-bromobenzoyl)amino]methyl}benzamide
  • 3-bromo-N-{[(3-bromobenzoyl)amino][4-(dimethylamino)phenyl]methyl}benzamide

Uniqueness

N-[4-[(3-bromobenzoyl)amino]phenyl]-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[4-[(3-bromobenzoyl)amino]phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O6/c21-14-3-1-2-12(8-14)19(26)22-15-4-6-16(7-5-15)23-20(27)13-9-17(24(28)29)11-18(10-13)25(30)31/h1-11H,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQQZDJKKRKTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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